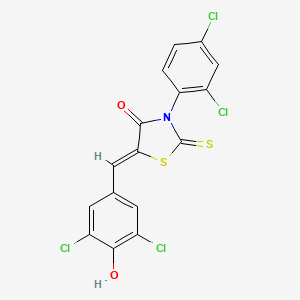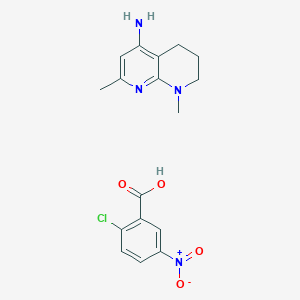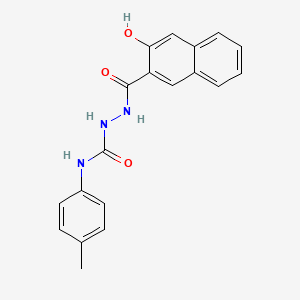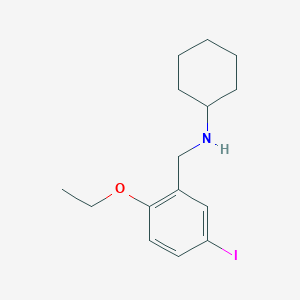
3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione, also known as NPD, is a heterocyclic compound that has gained attention in the scientific community due to its unique properties. This molecule has a pyrrole ring with a nitrophenyl group attached to it, making it a potential candidate for various applications.
Applications De Recherche Scientifique
Inhibitors of Glycolic Acid Oxidase
3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione and its derivatives have been explored as inhibitors of glycolic acid oxidase (GAO). Large lipophilic substituents in these compounds show potent, competitive inhibition of GAO, which is significant in biochemical studies and potential therapeutic applications (Rooney et al., 1983).
Corrosion Inhibitors
These compounds have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid. They demonstrate effective inhibition, with the efficiency increasing with concentration. The adsorption on steel surfaces suggests their potential in industrial applications to prevent material degradation (Zarrouk et al., 2015).
Electrochromic Devices
Synthesis and characterization of certain derivatives have shown potential applications in electrochromic devices. These compounds can be polymerized chemically, resulting in materials suitable for such devices due to their ability to change color under electrical stimulation (Variş et al., 2006).
Solubility and Spectroscopic Properties
The solubility in various solvents and spectroscopic properties (FT–IR, NMR, UV–Vis) of these derivatives have been studied extensively. Such research aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in various scientific fields (Khajehzadeh et al., 2021).
Polymer Solar Cells
Derivatives of 3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione have been utilized in the synthesis of novel conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure contribute to high conductivity and electron mobility, enhancing the efficiency of solar cells (Hu et al., 2015).
Anti-inflammatory Activities
New derivatives have been isolated from natural sources and studied for their anti-inflammatory activities. Certain compounds among these derivatives have shown potential as immunomodulatory agents, influencing macrophage-mediated responses (Chien et al., 2008).
Aromatase Inhibition
A series of analogues based on these compounds have shown selective inhibition of the aromatase enzyme system, which is important in understanding the biochemical pathways involved in hormone synthesis and has potential therapeutic implications (Daly et al., 1986).
Luminescent Polymers
Compounds containing the 3-methyl-1-(4-nitrophenyl)-1H-pyrrole-2,5-dione chromophore have been incorporated into polymers to create highly luminescent materials. These polymers show potential for use in optoelectronic devices due to their strong fluorescence and high quantum yield (Zhang & Tieke, 2008).
Propriétés
IUPAC Name |
3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-6-10(14)12(11(7)15)8-2-4-9(5-3-8)13(16)17/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJUQTGPYSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387572 | |
| Record name | 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |
CAS RN |
6371-08-0 | |
| Record name | 3-methyl-1-(4-nitrophenyl)pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)

![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)




![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)